molecular formula C10H15Cl3N2O B1418796 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride CAS No. 944390-66-3

5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride

Cat. No.: B1418796
CAS No.: 944390-66-3
M. Wt: 285.6 g/mol
InChI Key: RPQFZVSTDHPVMQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15Cl3N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chloro-substituted pyridine ring and a piperidine moiety connected via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of 5-chloropyridine-2-ol with 4-piperidinol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are derivatives of the original compound with different substituents on the pyridine ring.

    Oxidation and Reduction Reactions: The products vary depending on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(piperidin-4-yloxy)pyridine
  • 5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride

Uniqueness

5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chloro-substituted pyridine ring and a piperidine moiety makes it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-piperidin-4-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQFZVSTDHPVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672028
Record name 5-Chloro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944390-66-3
Record name 5-Chloro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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